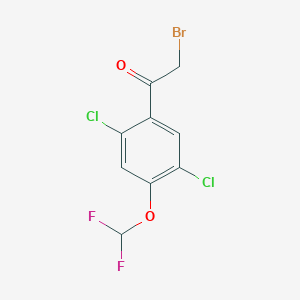

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide

Description

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide (CAS 1803818-48-5) is a halogenated phenacyl bromide derivative with the molecular formula C₉H₅BrCl₂F₂O₂ and a molecular weight of 333.94 g/mol. Its structure features two chlorine atoms at the 2' and 5' positions, a difluoromethoxy group at the 4' position, and a bromoacetyl group (COCH₂Br) (). This compound is primarily used in pharmaceutical research, as indicated by its listing under medicinal chemistry suppliers . The electron-withdrawing substituents (Cl, F) enhance its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for synthesizing heterocycles and bioactive molecules .

Properties

IUPAC Name |

2-bromo-1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-6(12)8(2-5(4)11)16-9(13)14/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYOLXOWQYTORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenol and difluoromethoxybenzene.

Formation of Intermediate: The initial step involves the reaction of 2,5-dichlorophenol with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), to form 2,5-dichlorophenol bromide.

Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with difluoromethoxybenzene in the presence of a base like potassium carbonate (K2CO3) to yield the final product, 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Oxidation: Conducted in acidic or basic media, depending on the oxidizing agent used.

Reduction: Performed under anhydrous conditions to prevent side reactions.

Major Products

Nucleophilic Substitution: Yields substituted phenacyl derivatives.

Oxidation: Produces ketones or carboxylic acids.

Reduction: Results in alcohols or alkanes.

Scientific Research Applications

2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is employed in various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenacyl Bromide Derivatives

Phenacyl bromides are versatile intermediates in organic synthesis and drug discovery. Below is a comparative analysis of 2',5'-dichloro-4'-(difluoromethoxy)phenacyl bromide with key analogues:

Data Table: Key Properties of Selected Phenacyl Bromides

Research Findings and Trends

Reactivity Hierarchy: Electron-withdrawing substituents (Cl, F, OCHF₂) increase the electrophilicity of the bromoacetyl group, accelerating reactions like Ullmann etherification and cyclization. For example: 4-Chlorophenacyl bromide achieved 60–70% yields in pyridazine synthesis vs. 22% for non-halogenated phenacyl bromide . The target compound’s dichloro-difluoromethoxy structure is expected to further improve yields in analogous reactions.

Bioactivity Enhancements :

- Fluorinated phenacyl bromides (e.g., difluoromethoxy, trifluoromethyl) show enhanced membrane permeability and target affinity due to increased lipophilicity .

- Dual halogenation (2',5'-dichloro) may amplify antimicrobial and anti-inflammatory effects, as seen in related triazolothiadiazines .

Synthetic Challenges :

- Steric hindrance from bulky substituents (e.g., OCHF₂) may complicate reactions requiring precise regioselectivity .

Biological Activity

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is , with a molecular weight of approximately 333.94 g/mol. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and lipophilicity, potentially improving its bioavailability and interaction with biological targets .

The compound's mechanism primarily involves the formation of covalent bonds with target biomolecules. The bromide group acts as a leaving group, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This can lead to enzyme inhibition or modification of protein function, which is crucial for its biological effects .

Enzyme Inhibition

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide has been utilized in studies focusing on enzyme inhibition. Its ability to form covalent bonds allows it to interact with various enzymes, potentially leading to significant biological effects. For instance, it has been investigated for its role in inhibiting specific enzymes involved in cancer cell proliferation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of phenacyl derivatives, including this compound. The difluoromethoxy group may enhance its pharmacological properties, contributing to its efficacy against different cancer cell lines. Research indicates that 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies report that derivatives of phenacyl compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Case Studies

- Anticancer Study : In a study examining the effects of phenacyl derivatives on cancer cells, 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways . The study reported a significant decrease in cell viability at concentrations as low as 10 µM.

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, highlighting its potential as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.